4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Description
Scientific Research Applications
Optical Gating of Synthetic Ion Channels
Research by Ali et al. (2012) demonstrates the application of a photolabile protecting group, related to the chemical structure , in the optical gating of nanofluidic devices. These synthetic ion channels can be controlled by UV-light, leading to potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Hydroxy-Group Protection in Synthesis
Gioeli and Chattopadhyaya (1982) have used the fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the queried chemical, for protecting hydroxy-groups during synthesis. This technique allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, facilitating the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Facilitating N-Substituted Hydroxamic Acids Synthesis
Mellor and Chan (1997) discussed the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in synthesizing structurally diverse N-substituted hydroxamic acids. This research showcases the versatility of fluorenylmethoxycarbonyl-based compounds in organic synthesis, enabling the preparation of valuable chemical entities for various applications (Mellor & Chan, 1997).
Preparation of Enantiomerically Pure Diaminobutyric Acids
Schmidt et al. (1992) outlined the synthesis of enantiomerically pure diaminobutyric acids using Fmoc protected α-amino groups. This method is pivotal for producing compounds with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active substances (Schmidt et al., 1992).
Development of Orthogonally Protected Amino Acid Esters
Temperini et al. (2020) developed a synthetic strategy for orthogonally protected amino acid esters, utilizing the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc). This approach is critical for the synthesis of non-proteinogenic amino acids, highlighting the chemical's role in advancing peptide synthesis technology (Temperini et al., 2020).
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOSIONZRWRVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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